molecular formula C14H20FN3O2 B12220038 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine

5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12220038
M. Wt: 281.33 g/mol
InChI Key: PSFQLOXTMUYFKE-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a piperidinyl-oxane moiety attached to the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the Piperidinyl-Oxane Moiety: This step involves the reaction of piperidine with oxane under specific conditions to form the piperidinyl-oxane intermediate.

    Coupling Reaction: The final step involves the coupling of the piperidinyl-oxane intermediate with the fluorinated pyrimidine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of piperidin-4-one derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of methoxy-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel fluorinated pyrimidine derivatives with potential applications in materials science.

Biology:

  • Investigated for its potential as an enzyme inhibitor in various biological pathways.
  • Studied for its interactions with nucleic acids and proteins.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
  • Evaluated for its antiviral properties, particularly against RNA viruses.

Industry:

  • Utilized in the development of agrochemicals and pesticides.
  • Applied in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit the activity of enzymes involved in DNA synthesis or other critical biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 5-Fluoro-2-{[1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]oxy}pyrimidine
  • 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}benzimidazole
  • 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}quinoline

Comparison:

  • 5-Fluoro-2-{[1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]oxy}pyrimidine: Similar in structure but with a tetrahydro-2H-pyran ring instead of oxane, which may affect its biological activity and solubility.
  • 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}benzimidazole: Contains a benzimidazole ring, which may enhance its binding affinity to certain biological targets.
  • 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}quinoline: Features a quinoline ring, potentially offering different pharmacokinetic properties and therapeutic applications.

This detailed article provides a comprehensive overview of 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20FN3O2

Molecular Weight

281.33 g/mol

IUPAC Name

5-fluoro-2-[1-(oxan-4-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C14H20FN3O2/c15-11-9-16-14(17-10-11)20-13-1-5-18(6-2-13)12-3-7-19-8-4-12/h9-10,12-13H,1-8H2

InChI Key

PSFQLOXTMUYFKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3CCOCC3

Origin of Product

United States

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